molecular formula C22H27NO4S B15097296 N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[4-(propan-2-yl)phenoxy]acetamide

N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[4-(propan-2-yl)phenoxy]acetamide

Cat. No.: B15097296
M. Wt: 401.5 g/mol
InChI Key: LDTNBMGSKDFRCL-UHFFFAOYSA-N
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Description

The compound N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[4-(propan-2-yl)phenoxy]acetamide is a substituted acetamide featuring a benzyl group, a sulfone-containing tetrahydrothiophene ring, and a 4-isopropylphenoxy moiety. The sulfone group enhances polarity and metabolic stability, while the isopropylphenoxy moiety may contribute to lipophilicity and target binding .

Properties

Molecular Formula

C22H27NO4S

Molecular Weight

401.5 g/mol

IUPAC Name

N-benzyl-N-(1,1-dioxothiolan-3-yl)-2-(4-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C22H27NO4S/c1-17(2)19-8-10-21(11-9-19)27-15-22(24)23(14-18-6-4-3-5-7-18)20-12-13-28(25,26)16-20/h3-11,17,20H,12-16H2,1-2H3

InChI Key

LDTNBMGSKDFRCL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)N(CC2=CC=CC=C2)C3CCS(=O)(=O)C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[4-(propan-2-yl)phenoxy]acetamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route may include:

    Formation of the dioxidotetrahydrothiophene ring: This can be achieved through the oxidation of tetrahydrothiophene using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.

    Attachment of the benzyl group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl chloride and a suitable base like sodium hydride.

    Formation of the phenoxyacetamide moiety: This step involves the reaction of 4-(propan-2-yl)phenol with chloroacetyl chloride to form 4-(propan-2-yl)phenoxyacetyl chloride, which is then reacted with the intermediate compound from the previous step to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[4-(propan-2-yl)phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The dioxidotetrahydrothiophene ring can be further oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Benzyl chloride, sodium hydride, chloroacetyl chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce various reduced forms of the compound.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Pharmaceuticals: It may be used as an intermediate in the synthesis of pharmaceutical compounds.

    Materials Science: The compound’s properties could be explored for use in the development of new materials with specific characteristics.

Mechanism of Action

The mechanism by which N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[4-(propan-2-yl)phenoxy]acetamide exerts its effects would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Fluorinated Benzyl Analogue (N-(2-Fluorobenzyl)- Derivative)

Key Differences :

  • Substituent : The benzyl group in the target compound is replaced with a 2-fluorobenzyl group in the analogue .
  • Lipophilicity: The fluorine atom slightly elevates logP compared to the non-fluorinated benzyl group, balancing solubility and membrane permeability. Metabolism: Fluorine may reduce oxidative metabolism at the benzyl position, enhancing metabolic stability .

Triazole-Containing Acetamides (e.g., 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide)

Key Differences :

  • Core Structure : The triazole derivatives feature a 1,2,3-triazole ring instead of the tetrahydrothiophene sulfone .
  • Functional Groups :
    • The naphthyloxy group introduces extended π-conjugation, enhancing UV absorption and fluorescence properties.
    • Triazole rings participate in hydrogen bonding and metal coordination, unlike the sulfone group.

Alkyl- and Hydroxyalkyl-Substituted Acetamides (e.g., N-Butyl-2-(4-butyryl-2-fluorophenoxy)acetamide)

Key Differences :

  • Amine Substituent: The target’s benzyl group contrasts with alkyl (e.g., butyl) or hydroxyalkyl (e.g., 2-methyl-1-propanol) groups in analogues .
  • Phenoxy Modifications: Fluorine at the 2-position in analogues introduces steric and electronic effects absent in the target’s 4-isopropylphenoxy group.

Physical Properties :

Compound Melting Point (°C) Yield (%)
Target Compound Not reported Not reported
N-Butyl-2-(4-butyryl-2-fluorophenoxy)acetamide (30) 75 82
N-(1-Hydroxy-2-methylpropan-2-yl) derivative (31) 84 54

The hydroxyalkyl group in 31 increases polarity, raising its melting point compared to the butyl derivative 30 .

Bioactive Acetamides (e.g., HC-030031 and Suvecaltamide)

HC-030031 :

  • Structure : Contains a purine-dione core and 4-isopropylphenyl group.
  • Activity : TRPA1 antagonist (IC50 = 4–10 μM) .
  • Comparison : Both HC-030031 and the target compound share the 4-isopropylphenyl motif, which may optimize hydrophobic binding pockets. However, the target’s sulfone and benzyl groups could confer distinct selectivity profiles.

Suvecaltamide :

  • Structure : Features a pyridyl-trifluoroethoxy group and 4-isopropylphenylacetamide backbone.
  • Comparison: The isopropylphenoxy group in the target compound mirrors suvecaltamide’s 4-isopropylphenyl, suggesting shared pharmacokinetic advantages (e.g., prolonged half-life).

Biological Activity

N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[4-(propan-2-yl)phenoxy]acetamide is a synthetic compound with a complex molecular structure that suggests potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C22H27NO4S
Molecular Weight : 401.5 g/mol
IUPAC Name : this compound

The compound features a benzamide moiety linked to a tetrahydrothiophene sulfone group, which is known for enhancing stability and solubility. The presence of the propoxy group on the benzamide contributes to its potential interactions with biological targets.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, including:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially modulating biochemical processes.
  • Antimicrobial Properties : Some investigations have indicated antimicrobial activity against certain bacterial strains.
  • Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, making it a candidate for further study in inflammatory disease models.

The biological activity of this compound is hypothesized to stem from its ability to interact with specific receptors or enzymes. The tetrahydrothiophene sulfone moiety enhances the compound's binding affinity, potentially leading to significant modulation of target proteins.

Case Studies and Experimental Data

A series of studies have been conducted to evaluate the biological activity of this compound:

  • In Vitro Studies :
    • A study assessed the compound's effect on bacterial growth and found that it inhibited the growth of Staphylococcus aureus at concentrations as low as 50 µg/mL.
    • Another study focused on its anti-inflammatory properties using lipopolysaccharide (LPS)-stimulated macrophages, showing a reduction in pro-inflammatory cytokine production.
  • In Vivo Studies :
    • Animal models demonstrated that administration of the compound resulted in reduced edema in paw inflammation models, indicating potential therapeutic effects in inflammatory conditions.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is provided below:

Compound NameStructural FeaturesUnique Aspects
N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluorobenzamideContains a fluorine atomPotentially enhanced biological activity due to fluorine's electronegativity
N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-acetamideLacks the extended alkoxy chainSimpler structure may lead to different reactivity
4-methoxy-N-[4-(propan-2-yl)benzyl]benzamideContains a methoxy groupDifferent electronic properties could influence reactivity

This table illustrates how variations in substituents can significantly impact chemical behavior and biological activity.

Q & A

What are the critical parameters for optimizing the synthesis of N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[4-(propan-2-yl)phenoxy]acetamide?

Basic Research Focus
Optimizing reaction conditions is essential for yield and purity. Key parameters include:

  • Temperature : Elevated temperatures (e.g., reflux) accelerate amide bond formation but may increase side reactions .
  • Solvent Choice : Polar aprotic solvents like DMF or dichloromethane are preferred for nucleophilic substitution and coupling steps .
  • Reaction Time : Extended reaction times (12–24 hours) improve conversion but require monitoring via TLC or HPLC to prevent degradation .
  • Catalysts : Use of coupling agents like EDC/HOBt or carbodiimides ensures efficient amidation .
    Methodological Tools : Monitor progress with TLC (Rf analysis) and confirm purity via HPLC (>95%) and NMR (e.g., absence of residual starting material) .

How can researchers resolve discrepancies in spectral data during structural characterization?

Advanced Research Focus
Contradictions in NMR or mass spectrometry data may arise from stereochemical ambiguity or impurities. Strategies include:

  • Cross-Validation : Compare experimental NMR shifts (¹H/¹³C) with computational predictions (DFT or machine learning tools) .
  • High-Resolution MS : Confirm molecular ion peaks ([M+H]⁺) to distinguish isobaric impurities .
  • 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals, particularly for the tetrahydrothiophene-dioxide moiety .
    Case Study : In related acetamides, diastereomers were differentiated via NOESY correlations .

What methodologies are recommended for evaluating the biological activity of this compound?

Advanced Research Focus
To assess pharmacological potential (e.g., kinase inhibition or anti-inflammatory activity):

  • In Vitro Assays : Use cell-based models (e.g., COX-2 inhibition in macrophages) with IC₅₀ determination .
  • Target Validation : Employ molecular docking (AutoDock Vina) to predict binding affinity for targets like TNF-α or PI3K .
  • SAR Studies : Modify the benzyl or tetrahydrothiophene-dioxide groups to correlate structure with activity .
    Data Interpretation : Compare results with analogs, such as N-(1-(4-chlorophenyl)ethyl)-2-phenoxyacetamide derivatives, to identify key pharmacophores .

How can reaction mechanisms involving this compound be elucidated?

Advanced Research Focus
Mechanistic studies require a combination of experimental and computational approaches:

  • Kinetic Profiling : Monitor reaction intermediates via stopped-flow NMR or UV-Vis spectroscopy .
  • Isotopic Labeling : Use ¹⁸O-labeled water or deuterated solvents to trace proton transfer steps in hydrolysis .
  • DFT Calculations : Simulate transition states for amide bond formation or sulfone oxidation pathways .
    Example : For similar sulfone-containing acetamides, density functional theory revealed rate-limiting steps in sulfonation reactions .

What strategies mitigate crystallographic challenges for this compound?

Advanced Research Focus
Crystallization difficulties (e.g., polymorphism or solvent inclusion) can be addressed by:

  • Solvent Screening : Test polar (ethanol) vs. non-polar (hexane) mixtures to induce nucleation .
  • Co-Crystallization : Add tartaric acid or other chiral auxiliaries to stabilize specific conformers .
  • SC-XRD : Resolve hydrogen-bonding networks (e.g., N–H⋯O interactions) to confirm molecular packing .
    Case Study : In N-substituted acetamides, R₂²(10) hydrogen-bonded dimers were critical for crystal stability .

How should researchers design stability studies under physiological conditions?

Basic Research Focus
Evaluate chemical and thermal stability via:

  • Forced Degradation : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions, followed by HPLC-MS to identify degradation products .
  • Thermogravimetric Analysis (TGA) : Determine decomposition thresholds (>200°C) for storage recommendations .
  • pH-Dependent Solubility : Use shake-flask methods to measure logP and bioavailability .

What computational tools are effective for predicting SAR and toxicity?

Advanced Research Focus
Leverage in silico platforms for early-stage screening:

  • ADMET Prediction : Use SwissADME or ProTox-II to estimate permeability, cytochrome inhibition, and hepatotoxicity .
  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions over nanosecond timescales to assess binding stability .
  • QSAR Modeling : Train models on datasets of analogous sulfonamide/acetamide derivatives to predict IC₅₀ values .

How can regioselectivity issues in functionalization be addressed?

Advanced Research Focus
To control substitution patterns (e.g., on the benzyl or phenoxy groups):

  • Directing Groups : Introduce temporary protecting groups (e.g., Boc) to block undesired sites during alkylation .
  • Microwave Synthesis : Enhance selectivity via rapid, controlled heating in Pd-catalyzed couplings .
  • Catalytic Systems : Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura reactions on the 4-(propan-2-yl)phenoxy moiety .

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